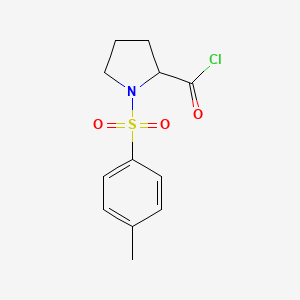
1-(4-Methylbenzolsulfonyl)pyrrolidin-2-carbonylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride is a chemical compound with the molecular formula C12H14ClNO3S. It is known for its unique structure, which includes a pyrrolidine ring, a sulfonyl group, and a carbonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for creating more complex molecules.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through acylation reactions. This modification can alter the biological activity or stability of the biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Vorbereitungsmethoden
The synthesis of 1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride typically involves the reaction of 1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
Starting Material: 1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid
Reagent: Thionyl chloride (SOCl2)
Reaction Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures.
The reaction proceeds with the formation of 1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Analyse Chemischer Reaktionen
1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride undergoes various chemical reactions, including:
-
Substitution Reactions: : The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form corresponding amides, esters, and other derivatives.
Reagents: Amines, alcohols, etc.
Conditions: Typically carried out in the presence of a base such as triethylamine to neutralize the released HCl.
Products: Amides, esters, etc.
-
Hydrolysis: : In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reagents: Water
Conditions: Aqueous conditions, often with a base to neutralize the HCl.
Products: 1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid
Wirkmechanismus
The mechanism of action of 1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride primarily involves its reactivity with nucleophiles. The carbonyl chloride group is electrophilic and readily reacts with nucleophiles to form covalent bonds. This reactivity is utilized in various chemical transformations, including the formation of amides, esters, and other derivatives. The sulfonyl group can also participate in reactions, providing additional sites for chemical modification.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride can be compared with other similar compounds, such as:
1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid: This compound is the precursor to the carbonyl chloride derivative and lacks the reactive carbonyl chloride group.
1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl bromide: Similar to the carbonyl chloride derivative but with a bromine atom instead of chlorine. It may exhibit different reactivity and selectivity in chemical reactions.
1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl fluoride: Another halogenated derivative with potentially different reactivity and applications.
The uniqueness of 1-(4-Methylbenzenesulfonyl)pyrrolidine-2-carbonyl chloride lies in its specific reactivity due to the presence of the carbonyl chloride group, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-9-4-6-10(7-5-9)18(16,17)14-8-2-3-11(14)12(13)15/h4-7,11H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXUQMYYLZNIFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
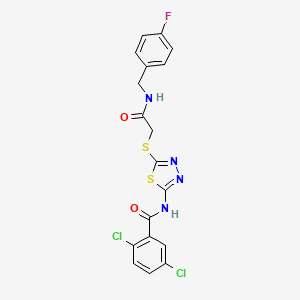
![4-(acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2356782.png)
![2-amino-3-[((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)amino]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2356787.png)
![1-(4-(4-Acetylphenyl)piperazin-1-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propan-1-one](/img/structure/B2356788.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea](/img/structure/B2356790.png)
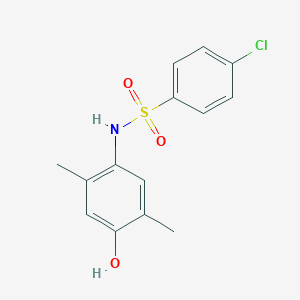
![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenethylacetamide](/img/structure/B2356792.png)
![Methyl (E)-4-[6-(cyclopropylcarbamoyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-4-oxobut-2-enoate](/img/structure/B2356795.png)
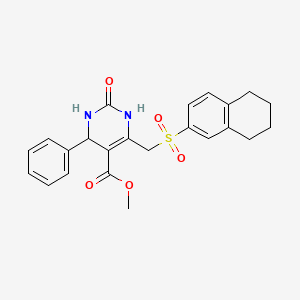

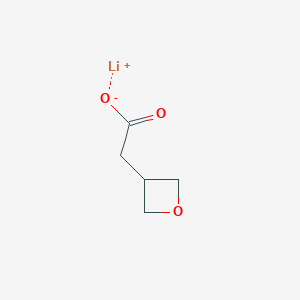
![4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2356800.png)
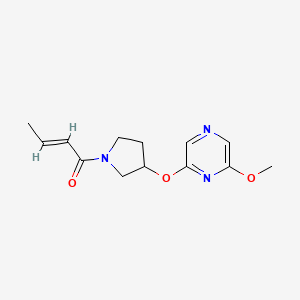
![1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2356802.png)
